2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol
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Overview
Description
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with 8-hydroxyquinoline in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)quinolin-8-ol is unique due to its combined pyrazole and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C13H12N4O/c1-8-7-11(14)17(16-8)12-6-5-9-3-2-4-10(18)13(9)15-12/h2-7,18H,14H2,1H3 |
InChI Key |
RJZSOSHXLSELJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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